molecular formula C24H20N2O3 B3994861 (4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione

(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B3994861
M. Wt: 384.4 g/mol
InChI Key: VKFXMJKIHVZFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylamino group, and a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the isoquinoline core.

    Addition of the Methylphenylamino Group: The final step involves the addition of the methylphenylamino group through a condensation reaction, where the amine reacts with an aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.

    Reduction: Reduced isoquinoline derivatives, amines, and alcohols.

    Substitution: Halogenated derivatives, alkylated or acylated products, and other substituted isoquinoline compounds.

Scientific Research Applications

(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of (4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes related to specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(2-Hydroxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione: Similar structure with a hydroxy group instead of a methoxy group.

    (4E)-2-(2-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione: Similar structure with a different position of the methyl group on the phenyl ring.

Uniqueness

The uniqueness of (4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its specific combination of functional groups and its potential biological activities. The presence of both methoxy and methylphenylamino groups, along with the tetrahydroisoquinoline core, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-2-(2-methoxyphenyl)-4-[(3-methylphenyl)iminomethyl]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-16-8-7-9-17(14-16)25-15-20-18-10-3-4-11-19(18)23(27)26(24(20)28)21-12-5-6-13-22(21)29-2/h3-15,28H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFXMJKIHVZFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 4
(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 5
(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
(4E)-2-(2-Methoxyphenyl)-4-{[(3-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione

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